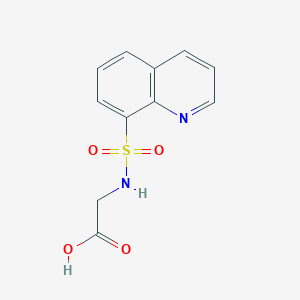

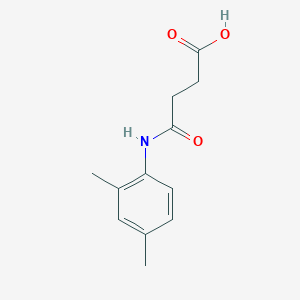

![molecular formula C13H13N3O2 B1298823 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 425662-35-7](/img/structure/B1298823.png)

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds is described in the provided papers. For instance, paper outlines the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines through a modified Hantzsch reaction. This reaction involves the formation of a 1,4-dihydropyridine ring followed by aromatization. Although the specific synthesis of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, an imine, is detailed in paper . The crystal structure of this imine was determined using X-ray diffraction, revealing that it crystallizes in the monoclinic P21/n space group. The study of such molecular structures provides valuable information on the geometric and electronic configurations that could be relevant when analyzing the structure of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds are discussed in both papers. Paper investigates the properties of an imine in both neutral and protonated forms, revealing that protonation occurs on a nitrogen atom in the pyridine ring. This suggests that similar nitrogen-containing compounds like 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid may also undergo protonation reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the imine compound in paper are explored through various techniques, including cyclic voltammetry, UV–vis, and 1H NMR spectroscopy. The compound exhibits thermal stability and modified absorption spectra upon doping with camforosulphonic acid (CSA), indicating potential optoelectronic applications. These findings could be relevant when considering the properties of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid, as similar structural features may confer comparable properties.

Applications De Recherche Scientifique

Crystallography and Molecular Assembly

Research on related benzoic acid derivatives has contributed to understanding the assembly of molecules into chains and extended ribbons through hydrogen bonding. For instance, studies on co-crystals involving benzoic acid derivatives have elucidated how these molecules can assemble into chains and ribbons, supported by hydrogen bonding interactions, which is crucial for designing new materials with specific properties (Lemmerer & Bourne, 2012).

Coordination Chemistry

Complexation studies with anthranilic acid-derived N,N,O-terdentate ligands, which are structurally related to the specified compound, have shown how these ligands can form complexes with metals such as Co, Ni, and Cu. Such studies are essential for developing new coordination compounds with potential applications in catalysis, magnetic materials, and luminescence (Woodburn et al., 2010).

Antimicrobial Applications

Synthesis and characterization of novel compounds structurally related to "5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid" have shown promising antimicrobial properties. Such research is foundational for developing new antimicrobial agents that can be used to combat resistant bacterial and fungal strains (Elgemeie et al., 2017).

Fluorescent Sensing

Studies on Zinpyr family sensors, which include pyridyl-amine-pyrrole groups, highlight the application of such compounds in biological imaging. These sensors exhibit selective fluorescence turn-on for Zn(II) ions and have been applied in confocal microscopy to visualize zinc in biological systems, demonstrating the role of similar compounds in fluorescent sensing and bioimaging (Nolan et al., 2006).

Materials Science

Research into pyridyl substituted benzamides with aggregation-enhanced emission properties showcases the potential of similar compounds in developing materials with unique luminescent properties. Such materials have applications in optoelectronics, sensors, and as markers for biological imaging (Srivastava et al., 2017).

Safety And Hazards

Orientations Futures

The future directions for research on “5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid” could include further exploration of its synthesis, properties, and potential applications. Given its use in research, there may be interest in developing more efficient synthesis methods, studying its properties in more detail, and exploring potential applications in various fields .

Propriétés

IUPAC Name |

5-amino-2-(pyridin-3-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-10-3-4-12(11(6-10)13(17)18)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGXPJYAQLFLGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355611 |

Source

|

| Record name | 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid | |

CAS RN |

425662-35-7 |

Source

|

| Record name | 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)